- Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room TemperatureAdvanced Synthesis & Catalysis, 2013, 355(6), 1083-1088,
Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)

936618-92-7 structure
اسم المنتج:3-Fluorophenylboronic acid pinacol ester
كاس عدد:936618-92-7
وسط:C12H16BFO2
ميغاواط:222.063647270203
MDL:MFCD18375236
CID:1056272
PubChem ID:57193946
3-Fluorophenylboronic acid pinacol ester الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluorophenylboronic Acid Pinacol Ester
- AMTB616
- VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-
- 3-FluorophenylboronicAcidPinacolEster
- SY007221
- AK142328
- (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
- 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 3-Fluorophenylboronic acid pinacol ester
-
- MDL: MFCD18375236
- نواة داخلي: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
- مفتاح Inchi: VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- ابتسامات: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1
حساب السمة
- نوعية دقيقة: 222.12300
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 1
- تعقيدات: 252
- طوبولوجي سطح القطب: 18.5
الخصائص التجريبية
- بسا: 18.46000
- لوغب: 2.12490
3-Fluorophenylboronic acid pinacol ester أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ظروف التخزين:Store at room temperature
3-Fluorophenylboronic acid pinacol ester بيانات الجمارك
- رمز النظام المنسق:2931900090
- بيانات الجمارك:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Fluorophenylboronic acid pinacol ester الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007221-10g |
3-Fluorophenylboronic Acid Pinacol Ester |
936618-92-7 | ≥98% | 10g |
¥141.00 | 2024-07-09 | |
Enamine | EN300-1425763-5.0g |
2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95% | 5.0g |
$58.0 | 2023-07-10 | |
Apollo Scientific | PC200195-10g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 10g |
£30.00 | 2025-02-21 | ||
eNovation Chemicals LLC | D255974-1g |
3-Fluorophenylboronic Acid Pinacol Ester |
936618-92-7 | 97% | 1g |
$120 | 2024-05-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850683-200mg |
3-Fluorophenylboronic Acid Pinacol Ester |
936618-92-7 | ≥97% | 200mg |
¥35.10 | 2022-01-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850683-1g |
3-Fluorophenylboronic Acid Pinacol Ester |
936618-92-7 | ≥97% | 1g |
¥143.10 | 2022-01-11 | |
Apollo Scientific | PC200195-5g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 5g |
£20.00 | 2025-02-21 | ||
abcr | AB311339-5 g |
3-Fluorophenylboronic acid pinacol ester, 95%; . |
936618-92-7 | 95% | 5g |
€143.80 | 2023-04-26 | |
AK Scientific | AMTB616-1g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 98% (GC) | 1g |
$30 | 2025-02-18 | |
Chemenu | CM134672-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 5g |
$88 | 2021-08-05 |
3-Fluorophenylboronic acid pinacol ester طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
المراجع
- Direct synthesis of arylboronic pinacol esters from arylaminesOrganic Chemistry Frontiers, 2014, 1(4), 422-425,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal AlkyneJournal of the American Chemical Society, 2013, 135(50), 18730-18733,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 17 h, 100 °C
المراجع
- Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cellSynthetic Metals, 2021, 275,,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
المراجع
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium oxalate , Tripotassium phosphate Catalysts: 4-Cyanopyridine , 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
المراجع
- Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl ChloridesJournal of the American Chemical Society, 2021, 143(33), 13266-13273,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 2 h, 80 °C
المراجع
- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free TransformationJournal of Organic Chemistry, 2013, 78(5), 1923-1933,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
المراجع
- Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin PolymerizationOrganometallics, 2019, 38(15), 2963-2971,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel , 1960399-43-2 Solvents: Mesitylene ; 6 h, 25 °C
المراجع
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Journal of the American Chemical Society,
2018,
140(50),
17612-17623
,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ; 25 °C; 4 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl HalidesJournal of Organic Chemistry, 2015, 80(19), 9671-9681,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium oxalate , 4-Cyanopyridine , Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
المراجع
- Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chloridesChemRxiv, 2021, 1, 1-7,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
المراجع
- New process for preparing arylboranes by arylation of organoboron compounds, European Patent Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
المراجع
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
المراجع
- New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone , Acetonitrile , Water ; 15 min, -5 °C
المراجع
- Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditionsChemical Science, 2016, 7(6), 3676-3680,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ; 2 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
المراجع
- Borylation using group IV metallocene under mild conditionsTetrahedron Letters, 2014, 55(10), 1702-1705,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Acetone , Water ; 12 h, rt
المراجع
- Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by LightOrganic Letters, 2019, 21(23), 9688-9692,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Pyridine , Cesium fluoride Solvents: Dimethyl sulfoxide ; rt → 105 °C; 2 h, 105 °C
المراجع
- Radical Metal-Free Borylation of Aryl IodidesSynthesis, 2017, 49(21), 4759-4768,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt → 45 °C
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
المراجع
- Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof, China, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Tetramethylammonium fluoride , Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ; 15 h, 80 °C
المراجع
- Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond CleavageJournal of the American Chemical Society, 2016, 138(16), 5250-5253,
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Silver phosphate Catalysts: Palladium chloride , X-Phos Solvents: Acetonitrile ; 17 h, 80 °C
المراجع
- Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboronTetrahedron Letters, 2021, 85,,
3-Fluorophenylboronic acid pinacol ester Raw materials
- 1-Bromo-3-fluorobenzene
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-),tetrafluoro-
- 1-Fluoro-3-iodobenzene
- sodium 3-fluorobenzenesulfinate
- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-
- Bis(pinacolato)diborane
- 3-Fluorophenol
- Benzenediazonium, 3-fluoro-
- (3-Fluorophenyl)dimethylsulfonium
3-Fluorophenylboronic acid pinacol ester Preparation Products
3-Fluorophenylboronic acid pinacol ester الوثائق ذات الصلة
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
936618-92-7 (3-Fluorophenylboronic acid pinacol ester) منتجات ذات صلة
- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 214360-58-4(4-Fluorophenylboronic acid, pinacol ester)
- 754226-39-6(2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 863868-36-4(2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 827614-70-0(4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)
- 1081122-18-0(3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)
- 190897-58-6((1S,3S)-2,3-dihydro-1H-indene-1,3-diol)
- 1261817-98-4(5-Amino-2-bromobenzylamine)
- 22868-72-0(Pyridazine, tetramethyl-)
- 1226448-42-5(1-2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester

نقاء:99%
كمية:100g
الأسعار ($):204.0